Tert-butyl 3-(cyclohexylamino)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(cyclohexylamino)pyrrolidine-1-carboxylate (CAS: 1464091-48-2) is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a cyclohexylamino substituent at the 3-position . This molecule is widely utilized in medicinal chemistry as a building block for nicotinic receptor antagonists and other bioactive molecules due to its conformational flexibility and hydrophobic character. Its synthesis typically involves Mitsunobu or nucleophilic substitution reactions, as exemplified in , where tert-butyl pyrrolidine derivatives are synthesized for receptor-binding studies .
Properties
IUPAC Name |
tert-butyl 3-(cyclohexylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-9-13(11-17)16-12-7-5-4-6-8-12/h12-13,16H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZVEOOVLFBKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144107 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(cyclohexylamino)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1464091-48-2 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(cyclohexylamino)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(cyclohexylamino)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyclohexylamino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrrolidine Ring
The pyrrolidine ring undergoes substitution reactions due to the electron-withdrawing effects of the tert-butyl carboxylate group. Key examples include:
Example Reaction:
The synthesis of tert-butyl 3-(cyclohexylamino)pyrrolidine-1-carboxylate itself involves nucleophilic displacement of a methylsulfonyloxy group by cyclohexylamine (SN2 mechanism):
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group is cleaved under acidic or basic conditions to yield the corresponding carboxylic acid or salt:
| Conditions | Reagents | Product | Applications |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | Pyrrolidine-3-(cyclohexylamino)carboxylic acid | Precursor for peptide coupling |
| Basic Hydrolysis | NaOH, H<sub>2</sub>O/THF | Sodium carboxylate | Intermediate in API synthesis |
Mechanistic Insight:
Hydrolysis proceeds via protonation of the ester oxygen (acidic) or nucleophilic attack by hydroxide (basic), forming a tetrahedral intermediate.
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is removed under strong acidic conditions to regenerate the free amine:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | DCM, room temperature | 3-(Cyclohexylamino)pyrrolidine | Quantitative (>95%) |
Experimental Protocol:
A solution of the compound in dichloromethane (DCM) is treated with TFA (2 eq.) for 2–4 hours. The free amine is isolated via extraction .
Functionalization of the Cyclohexylamino Group
The secondary amine undergoes alkylation, acylation, or condensation:
| Reaction | Reagents | Product | Key Data |
|---|---|---|---|
| Acylation | Acetyl chloride, Et<sub>3</sub>N | N-Acetylated derivative | IR: 1650 cm<sup>-1</sup> (C=O stretch) |
| Reductive Amination | Aldehydes, NaBH<sub>3</sub>CN | Tertiary amines | Optimized in methanol |
Case Study:
Condensation with 2-chloropyrazine in DMSO at 85°C forms bicyclic intermediates, as observed in analogous piperidine systems .
Ring-Opening and Cross-Coupling Reactions
The pyrrolidine ring participates in ring-opening cascades or cross-coupling when functionalized with leaving groups:
Biological Interactions
Though not traditional "reactions," the compound interacts with enzymes via:
-
Hydrogen bonding : Between the carbonyl oxygen and enzyme active sites.
-
Steric effects : The tert-butyl group modulates binding affinity in kinase inhibitors .
Stability Under Various Conditions
| Condition | Stability | Degradation Products | Notes |
|---|---|---|---|
| Oxidative (H<sub>2</sub>O<sub>2</sub>) | Moderate | Sulfoxides, ketones | Requires catalytic metals |
| Photolytic | Stable | None detected | Stored in amber vials |
Scientific Research Applications
Tert-butyl 3-(cyclohexylamino)pyrrolidine-1-carboxylate is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Chemical Structure and Properties
this compound has the following characteristics:
- It contains a pyrrolidine ring, a cyclohexylamine group, and a tert-butyl carboxylate group.
- The molecular formula is C*{16}H*{30}N*{2}O*{2}.
- The molecular weight is approximately 320.23 g/mol.
Scientific Research Applications
- Chemistry this compound serves as a building block in organic synthesis for creating more complex molecules.
- Biology This compound is investigated for its potential biological activity, including interactions with enzymes and receptors.
- Medicine It is explored for potential therapeutic effects, especially in the development of new drugs.
- Industry It is used in producing specialty chemicals and as an intermediate in synthesizing other compounds.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets like enzymes or receptors. The compound's structure enables it to bind to these targets, modulating their activity and leading to various biological effects.
Data Table: Summary of Biological Activity
| Category | Description |
|---|---|
| Receptor Binding | The compound may interact with various receptors, modulating their activity and influencing cellular responses. |
| Enzyme Inhibition | It has demonstrated the ability to inhibit specific enzymes, impacting metabolic pathways critical for cell function. |
| Signal Transduction | The compound can affect signal transduction pathways associated with growth factors and other signaling molecules. |
| Antiparasitic Activity | Preliminary studies suggest it may exhibit antiparasitic properties, although specific EC50 values need further investigation. |
| Neuroprotective Effects | Investigations into its effects on mood disorders and neurodegenerative diseases have shown promise in preclinical models. |
| Cytotoxicity | The compound's cytotoxic effects have been studied using various cell lines, including HepG2 cells. Results indicate varying degrees of inhibition depending on concentration. |
| Pharmacological Applications | The compound has been explored for its potential therapeutic applications in drug development, particularly for mood disorders and neurodegenerative conditions. |
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyclohexylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The following table summarizes structural analogs of tert-butyl 3-(cyclohexylamino)pyrrolidine-1-carboxylate, highlighting substituents, ring systems, and physicochemical properties:
Lipophilicity and Solubility
- Cyclohexylamino vs. Aminomethyl: The cyclohexyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability but reducing aqueous solubility. In contrast, the aminomethyl analog (CAS 199174-29-3) has a logP of ~1.8 due to its primary amine, enhancing solubility .
- Hydroxyl Substituents: The hydroxylated analog () shows increased polarity, which may improve solubility but reduce blood-brain barrier penetration compared to the non-hydroxylated target compound .
Stereochemical Effects
- The (R,R)-configured compound in demonstrates how stereochemistry influences receptor binding. For instance, nicotinic receptor antagonists often require specific stereoisomers for high affinity, as seen in related studies .
Ring Size and Flexibility
- Azetidine vs.
Biological Activity
Tert-butyl 3-(cyclohexylamino)pyrrolidine-1-carboxylate (CAS No. 1464091-48-2) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its pyrrolidine backbone, which is substituted with a tert-butyl group and a cyclohexylamino moiety. This unique structure contributes to its biological properties.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H23N2O2 |
| Molecular Weight | 251.35 g/mol |
| CAS Number | 1464091-48-2 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related pyrrolidine derivatives have shown effectiveness against bacteria and fungi, suggesting potential applications in treating infections .
Anticancer Activity
There is emerging evidence that pyrrolidine-based compounds may possess anticancer properties. A study focusing on related structures demonstrated their ability to inhibit cancer cell proliferation in vitro, potentially through apoptosis induction. The specific mechanisms by which this compound exerts these effects remain to be fully elucidated.
Case Studies
- Study on Antimicrobial Effects : A comparative study investigated the antimicrobial efficacy of various pyrrolidine derivatives, including those structurally related to this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains .
- Anticancer Research : In vitro studies have shown that certain pyrrolidine derivatives can inhibit the growth of human cancer cell lines. These findings suggest that this compound may share similar properties, warranting further investigation into its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 3-(cyclohexylamino)pyrrolidine-1-carboxylate?
- Methodology : A typical synthesis involves a multi-step process starting with the protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups. For example, tert-butyl esters are often formed via reactions with Boc anhydride (e.g., di-tert-butyl dicarbonate) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0–20°C . Subsequent functionalization of the pyrrolidine ring with cyclohexylamine can be achieved via nucleophilic substitution or reductive amination, depending on the precursor’s reactivity.
- Key Reagents : Boc anhydride, TEA, DCM, cyclohexylamine, and reducing agents (e.g., sodium cyanoborohydride for reductive amination).
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Analytical Techniques :
- X-ray Crystallography : Resolves 3D conformation and stereochemistry, as demonstrated for similar pyrrolidine derivatives in Acta Crystallographica studies .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclohexylamino group integration and Boc group signals).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Q. What are the standard reaction conditions for modifying the pyrrolidine ring in this compound?
- Functionalization Strategies :
- Oxidation : Hydrogen peroxide or KMnO₄ under acidic conditions can oxidize amine groups to nitro or carbonyl derivatives .
- Substitution : Alkylation or acylation reactions at the secondary amine (cyclohexylamino group) require activation with bases like DMAP or TEA in aprotic solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Case Study : Discrepancies in yields (e.g., 60% vs. 85%) may arise from variations in reaction scales, purification methods (e.g., column chromatography vs. recrystallization), or impurity profiles.
- Methodological Adjustments :
- Optimization : Conduct small-scale screening of temperature, solvent polarity, and catalyst loading (e.g., DMAP vs. TEA) .
- Analytical Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts .
Q. What computational tools are recommended for predicting the compound’s reactivity in drug discovery pipelines?
- In Silico Approaches :
- Density Functional Theory (DFT) : Models electronic properties of the pyrrolidine ring to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to guide derivatization for improved binding affinity .
Q. How can researchers assess the compound’s potential toxicity in preclinical studies?
- Protocols :
- In Vitro Assays : Test cytotoxicity in human cell lines (e.g., HEK293) using MTT assays.
- Metabolic Stability : Use liver microsomes to evaluate oxidative degradation pathways .
- Safety Data : Reference EPA DSSTox and PubChem databases for analogous compounds’ toxicity profiles (e.g., LD50, mutagenicity) .
Q. What strategies are effective for optimizing enantiomeric purity in chiral derivatives?
- Stereochemical Control :
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to control stereocenters .
- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution with lipases .
Methodological Tables
Table 1 : Common Reaction Conditions for Functionalization
Table 2 : Analytical Data for Structural Validation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.44 (s, Boc), 3.2–3.5 (pyrrolidine CH₂) | |
| X-ray Crystallography | C–N bond length: 1.45 Å, Dihedral angle: 112° |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
